molecular formula C18H19N5O6 B150707 N6-Anisoyladenosine CAS No. 56883-05-7

N6-Anisoyladenosine

Cat. No.: B150707
CAS No.: 56883-05-7
M. Wt: 401.4 g/mol
InChI Key: YDVLBCYELIMFHS-XWXWGSFUSA-N
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Description

N6-Anisoyladenosine, also known as N6-(4-methoxybenzoyl)adenosine, is a chemical compound with the molecular formula C18H19N5O6 and a molecular weight of 401.38 g/mol This compound is a derivative of adenosine, where the adenosine molecule is modified by the addition of a 4-methoxybenzoyl group at the N6 position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N6-Anisoyladenosine is involved in various biochemical reactions It interacts with a range of enzymes, proteins, and other biomoleculesIt is known that this compound, like its m6A counterpart, plays a crucial role in post-transcriptional regulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound, similar to m6A, can alter the stability, splicing, and translation of RNA, thereby affecting gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about the temporal effects of this compound in in vitro or in vivo studies are currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins, and can affect its localization or accumulation. Specific details about the transport and distribution of this compound are currently limited.

Preparation Methods

The synthesis of N6-Anisoyladenosine typically involves the reaction of adenosine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

N6-Anisoyladenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace the methoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N6-Anisoyladenosine has diverse applications in scientific research:

Comparison with Similar Compounds

N6-Anisoyladenosine can be compared with other adenosine derivatives such as:

    N6-(4-Methoxybenzyl)adenosine: Similar in structure but with a benzyl group instead of a benzoyl group.

    Adenosine phosphate: A phosphorylated form of adenosine used in various biochemical applications.

    Acadesine: An adenosine analog with potential therapeutic applications in ischemic conditions.

The uniqueness of this compound lies in its specific modification at the N6 position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVLBCYELIMFHS-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of N6-Anisoyladenosine monohydrate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound monohydrate as C18H19N5O6. H2O [].

Q2: Can you describe the key structural features of this compound based on the abstract?

A2: The research paper highlights several key structural characteristics of this compound []:

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